Nortadalafil
CAS No.: 171596-36-4
Cat. No.: VC0003484
Molecular Formula: C21H17N3O4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 171596-36-4 |
---|---|
Molecular Formula | C21H17N3O4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Standard InChI | InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 |
Standard InChI Key | XHDLVMPUSXRZOS-FOIQADDNSA-N |
Isomeric SMILES | C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
SMILES | C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES | C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Chemical Structure and Physicochemical Properties
Nortadalafil (C₂₁H₁₇N₃O₄; molecular weight: 375.38 g/mol) lacks the N-methyl group present in tadalafil, resulting in distinct stereochemical and pharmacokinetic profiles . Its IUPAC name reflects a complex tetracyclic structure incorporating a benzodioxole moiety and a piperazinedione ring . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 718.6 ± 60.0 °C | |
Density | 1.55 ± 0.1 g/cm³ | |
Solubility | Low aqueous solubility | |
SMILES Notation | C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
The compound’s stereochemistry, confirmed via NMR and X-ray crystallography, is critical for PDE5 binding affinity .
Synthesis and Industrial Production
Nortadalafil is synthesized via demethylation of tadalafil using reagents such as boron tribromide (BBr₃) . Industrial-scale production involves optimized catalytic processes to achieve high purity (>99%), though specific methodologies remain proprietary . A 2023 study isolated nortadalafil analogues like N-cyclohexyl nortadalafil from adulterated supplements, highlighting the compound’s role in unregulated markets .
Pharmacological Profile
Mechanism of Action
Nortadalafil inhibits PDE5, increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This mechanism mirrors tadalafil but with altered binding kinetics due to the absence of the N-methyl group . Comparative studies suggest a lower IC₅₀ for PDE5 inhibition compared to tadalafil (6.66 nM vs. 0.1 nM).
Pharmacokinetics
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Metabolism: Primarily hepatic, mediated by CYP3A4/5 isoforms, with a terminal half-life of ~17.5 hours .
Clinical and Research Implications
Analytical Detection
Ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap/MS) is the gold standard for identifying nortadalafil in complex matrices .
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